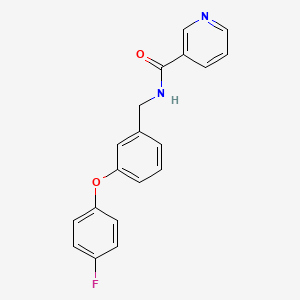
(2S)-2,3,5-Trimethylhexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,3,5-Trimethylhexan-1-amine, also known as octodrine or DMHA, is a psychoactive compound that has gained popularity in the fitness and sports industry as a pre-workout supplement. It is a derivative of the naturally occurring compound, 2-amino-6-methylheptane, found in the plant Kigelia Africana.
Mecanismo De Acción
The exact mechanism of action of (2S)-2,3,5-Trimethylhexan-1-amine is not fully understood. However, it is believed to work by increasing the release of neurotransmitters, such as dopamine and norepinephrine, in the brain. This leads to increased focus, energy, and motivation. It is also believed to increase blood flow and oxygen delivery to the muscles, which can improve endurance and performance.
Biochemical and Physiological Effects:
(2S)-2,3,5-Trimethylhexan-1-amine has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which can improve blood flow and oxygen delivery to the muscles. It has also been shown to increase the release of adrenaline, which can improve focus and energy levels. Additionally, (2S)-2,3,5-Trimethylhexan-1-amine has been shown to increase the release of dopamine and norepinephrine, which can improve mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2,3,5-Trimethylhexan-1-amine in lab experiments is its stimulant properties, which can improve focus and energy levels in subjects. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, the potential for side effects, such as increased heart rate and blood pressure, should be carefully monitored in lab experiments.
Direcciones Futuras
For research on (2S)-2,3,5-Trimethylhexan-1-amine include further exploring its potential as a performance-enhancing supplement, understanding its mechanism of action and potential side effects, and exploring its potential therapeutic uses.
Métodos De Síntesis
The synthesis of (2S)-2,3,5-Trimethylhexan-1-amine involves the reaction of 2-amino-6-methylheptane with the Grignard reagent, 2,3,5-trimethylbromobenzene. The reaction is carried out in anhydrous conditions and results in the formation of the final product, (2S)-2,3,5-Trimethylhexan-1-amine, with a yield of approximately 50%.
Aplicaciones Científicas De Investigación
(2S)-2,3,5-Trimethylhexan-1-amine has been the subject of several scientific studies due to its potential as a performance-enhancing supplement. Research has shown that (2S)-2,3,5-Trimethylhexan-1-amine has stimulant properties and can increase focus, energy, and endurance. It has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in mood regulation and motivation.
Propiedades
IUPAC Name |
(2S)-2,3,5-trimethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-7(2)5-8(3)9(4)6-10/h7-9H,5-6,10H2,1-4H3/t8?,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSBEHRZHAKGFW-YGPZHTELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,3,5-Trimethylhexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2802434.png)
![N-(2-Chloroethyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2802435.png)
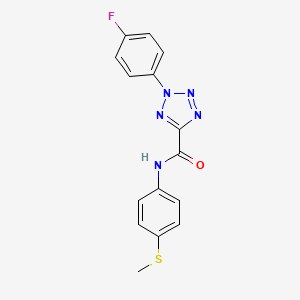
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2802438.png)
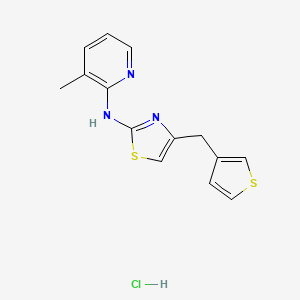
![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802441.png)
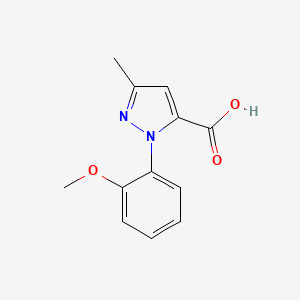
![2-(furan-2-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2802445.png)
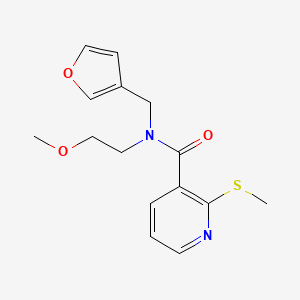
![N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802448.png)
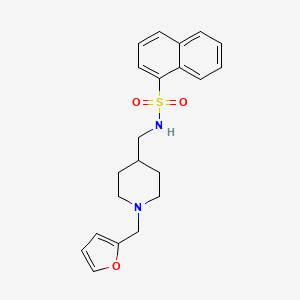

![6-[[5-benzylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2802455.png)
